molecular formula C19H29N3O B5457531 N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide

N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide

Cat. No.: B5457531
M. Wt: 315.5 g/mol
InChI Key: YFMKFCDZZAPDCO-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound has a molecular formula of C19H29N3O and a molecular weight of 315.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted piperazine derivatives.

Scientific Research Applications

N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels. It also activates native TRPC6-like channels in smooth muscle cells and induces BDNF-like neurite growth and neuroprotection in cultured neurons .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity. Its ability to selectively activate certain ion channels and induce neuroprotective effects sets it apart from other similar compounds .

Properties

IUPAC Name

N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-15-6-5-9-18(16(15)2)22-12-10-21(11-13-22)14-19(23)20-17-7-3-4-8-17/h5-6,9,17H,3-4,7-8,10-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMKFCDZZAPDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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